5-methyl-2-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-3-yl]methoxy}pyrimidine
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Overview
Description
5-methyl-2-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-3-yl]methoxy}pyrimidine is a complex heterocyclic compound that features a pyrimidine core substituted with a pyrazole and piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-3-yl]methoxy}pyrimidine typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole and piperidine intermediates, which are then coupled to form the final product. Common reagents used in these reactions include bromine, carbon tetrachloride, and various catalysts .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-methyl-2-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-3-yl]methoxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-methyl-2-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-3-yl]methoxy}pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 5-methyl-2-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-3-yl]methoxy}pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-methyl-5-aminopyrazole: Shares the pyrazole core but differs in the substitution pattern.
Imidazole derivatives: Similar in terms of heterocyclic structure but differ in the nitrogen arrangement and biological activity.
Uniqueness
5-methyl-2-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-3-yl]methoxy}pyrimidine is unique due to its combination of a pyrazole and pyrimidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(2-methyl-5-phenylpyrazol-3-yl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-16-12-23-22(24-13-16)29-15-17-7-6-10-27(14-17)21(28)20-11-19(25-26(20)2)18-8-4-3-5-9-18/h3-5,8-9,11-13,17H,6-7,10,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMCWLGXVKHLDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OCC2CCCN(C2)C(=O)C3=CC(=NN3C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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